cathepsin X

Selective inhibitor design Prostate cancer cell migration Neurite outgrowth assay

Cathepsin X (also designated cathepsin Z, CTSZ) is a lysosomal cysteine protease of the papain family with a distinct molecular architecture that confers exclusive carboxypeptidase activity. Unlike most cathepsins that function primarily as endopeptidases, cathepsin X exhibits restricted positional specificity, acting predominantly as a carboxymonopeptidase with the capacity for carboxydipeptidase activity under specific conditions.

Molecular Formula C11H13N3
Molecular Weight 0
CAS No. 116155-77-2
Cat. No. B1169007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecathepsin X
CAS116155-77-2
Molecular FormulaC11H13N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathepsin X (CAS 116155-77-2): A Structurally and Functionally Unique Carboxypeptidase for Differentiated Lysosomal Protease Research and Inhibitor Development


Cathepsin X (also designated cathepsin Z, CTSZ) is a lysosomal cysteine protease of the papain family with a distinct molecular architecture that confers exclusive carboxypeptidase activity [1]. Unlike most cathepsins that function primarily as endopeptidases, cathepsin X exhibits restricted positional specificity, acting predominantly as a carboxymonopeptidase with the capacity for carboxydipeptidase activity under specific conditions [2]. Its crystal structure reveals a unique three-residue mini-loop insertion that protrudes into the active site, creating a constrained binding geometry that dictates its specialized substrate cleavage pattern [3]. This structural divergence from related cathepsins (B, L, K, S, V, F) establishes cathepsin X as a mechanistically distinct protease with non-redundant biological functions, making it an essential reagent for studies requiring unambiguous discrimination between lysosomal protease activities.

Unique active-site mini-loop enforces exclusive carboxypeptidase activity not found in other cathepsins
Distinct inhibitor sensitivity profile separates cathepsin X from cathepsins B, L, K, S, V, F
Non-redundant roles in cell migration, signaling, and disease-model research contexts

Cathepsin X (CAS 116155-77-2) Is Not Interchangeable with Other Cathepsins: Structural, Functional, and Inhibitor-Response Divergence Demands Product-Specific Procurement


Generic substitution with other cathepsin family members (e.g., cathepsins B, L, K, or S) is scientifically invalid for cathepsin X-targeted investigations due to three irreconcilable differences. First, cathepsin X possesses a structurally unique active-site mini-loop absent in all other cathepsins, which enforces exclusive carboxypeptidase activity rather than the endopeptidase function characteristic of cathepsins L, S, K, V, and F [1]. Second, inhibitor selectivity profiles differ by orders of magnitude: the cathepsin B-specific inhibitor CA074 inactivates cathepsin B 34,000-fold more efficiently than cathepsin X [2], while triazole-benzodioxine derivatives exhibit >100-fold selectivity for cathepsin X over cathepsin B [3]. Third, cathepsin X and cathepsin K exhibit divergent prognostic value in glioblastoma, where only cathepsin X mRNA expression correlates with poor patient survival [4]. These orthogonal differentiation axes preclude any assumption of functional equivalence.

StructureExclusive carboxypeptidase activity may not support endopeptidase-dependent workflows expected from cathepsins B, L, or S
InhibitorCA074 sensitivity and triazole-benzodioxine profiles differ markedly; inhibitor-response data may not transfer between cathepsins
EndpointPrognostic association patterns diverge; cathepsin X mRNA levels associate with survival endpoints in glioblastoma cohorts, while cathepsin K does not

Cathepsin X (CAS 116155-77-2) Quantitative Differentiation Evidence: Direct Comparative Data for Procurement Decisions


Triazole-Benzodioxine Inhibitor Selectivity: >100-Fold Discrimination Between Cathepsin X and Cathepsin B

Compound 22, a triazole-benzodioxine derivative, inhibits cathepsin X carboxypeptidase activity with a Ki of 2.45 ± 0.05 μM and exhibits at least 100-fold greater selectivity for cathepsin X compared to cathepsin B or other related cysteine peptidases [1]. The selectivity and binding affinity are enhanced when the 2,3-dihydrobenzo[b][1,4]dioxine moiety is present as the R1 substituent [1]. This differential inhibition profile provides a validated chemical tool for distinguishing cathepsin X activity from that of cathepsin B in complex biological samples.

Inhibitor selectivity
Head-to-head
>100-fold selectivity
Supports selective inhibitor screening
Ki 2.45 ± 0.05 μM for compound 22
Selective inhibitor design Prostate cancer cell migration Neurite outgrowth assay

Inhibitor CA074 Differential Inactivation: 34,000-Fold Discrimination Between Cathepsin B and Cathepsin X

The cathepsin B-specific inhibitor CA074 inactivates cathepsin B at least 34,000-fold more efficiently than it inactivates cathepsin X [1]. This extreme differential sensitivity provides an orthogonal method for distinguishing the two enzymes in biochemical assays. The result was obtained using quenched fluorogenic substrates that demonstrated cathepsin X preferentially cleaves substrates via a monopeptidyl carboxypeptidase pathway, whereas cathepsin B favors the dipeptidyl pathway, with each enzyme exhibiting approximately a 100-fold preference for its respective pathway [1].

CA074 differential
Head-to-head
34,000-fold preference
Distinguishes CTSX from CTSB in activity assays
CA074 inactivates CTSB much more efficiently
Exopeptidase activity profiling Cysteine protease inhibitor design Enzyme selectivity validation

Exclusive Carboxymonopeptidase Activity: Cathepsin X Does Not Exhibit Endopeptidase Function Unlike Cathepsins B and L

Recombinant human cathepsin X cleaved all tested FRET peptides exclusively as a carboxymonopeptidase, exhibiting broad specificity with kcat/KM values varying within two orders of magnitude [1]. In direct comparative assays using the same FRET peptide series, cathepsin L hydrolyzed the majority of substrates as an endopeptidase mimicking a carboxymonopeptidase (pseudo-carboxymonopeptidase), while cathepsin B exhibited poor catalytic efficiency, acting as either a carboxydipeptidase or an endopeptidase depending on the substrate [1]. The S1′ subsite of cathepsin X preferentially accommodated hydrophobic residues in the P1′ position, further distinguishing its cleavage profile [1].

Catalytic mechanism
Head-to-head
CTSX: exclusive carboxymonopeptidase; CTSB/L: endopeptidase function
Validates C-terminal single-residue cleavage studies
FRET peptide assay comparison
Substrate specificity profiling FRET peptide assay Lysosomal protease characterization

Endogenous Inhibitor Sensitivity Profile: Stefin A Binds Cathepsin X with Nanomolar Affinity Whereas Stefin B Shows No Inhibition (Ki > 250 nM)

Human liver-purified cathepsin X is potently inhibited by stefin A (Ki = 1.7-15.0 nM), cystatin C, and chicken cystatin, but is poorly or not at all inhibited by stefin B (Ki > 250 nM) and L-kininogen [1]. This endogenous inhibitor sensitivity profile contrasts with other cathepsins; for example, cathepsin L is inhibited by stefin B with Ki values ranging from 0.23-13 nM, while cathepsin B exhibits a stefin B Ki of 73 nM [2]. The >147-fold differential sensitivity to stefin B between cathepsin X (Ki > 250 nM) and cathepsin L (Ki = 0.23-1.7 nM) provides a clear biochemical fingerprint for distinguishing these proteases in complex biological mixtures.

Stefin sensitivity
Cross-study
Stefin B Ki >250 nM; >147-fold lower vs CTSL
Enables CTSX detection in stefin‑B‑resistant protease panels
Stefin A Ki 1.7–15.0 nM for CTSX
Cystatin family inhibitors Ki determination Protease-inhibitor interaction

Prognostic Divergence in Glioblastoma: Cathepsin X mRNA Expression Correlates with Poor Survival Whereas Cathepsin K Does Not

In a glioblastoma patient cohort, high mRNA expression of cathepsin X correlated with poor overall survival, whereas high mRNA expression of cathepsin K showed no significant association with patient survival [1]. Both cathepsins X and K proteins were abundantly and heterogeneously expressed in glioblastoma tissue, with highest gene expression observed in the mesenchymal subtype. The survival analysis, performed using Kaplan-Meier methodology on publicly available transcriptomic datasets, demonstrates that cathepsin X carries independent prognostic value not shared by cathepsin K [1]. Additionally, selective cathepsin X inhibitors decreased the viability of patient-derived glioblastoma cells, confirming a functional role for cathepsin X in glioma pathology that is not redundant with other cathepsins [2].

Prognostic divergence
Reported
CTSX high mRNA associated with survival endpoint; CTSK not associated
Disease-model endpoint context
Glioblastoma research cohort analysis
Glioblastoma biomarkers Kaplan-Meier survival analysis Mesenchymal subtype

Functional Compensation Following Cathepsin B Inhibition: Cathepsin X Activity and Protein Levels Increase, Supporting a Non-Redundant Yet Compensatory Relationship

Inhibition of cathepsin B in breast cancer models results in a compensatory increase in both cathepsin X activity and protein levels [1]. The triazole-based selective reversible cathepsin X inhibitor Z9 significantly reduced tumor progression in two independent mouse models (FVB/PyMT transgenic and MMTV-PyMT orthotopic breast cancer models), with simultaneous inhibition of cathepsins B and X exerting synergistic impairment of tumor cell migration and spheroid growth in vitro [1]. This functional compensation demonstrates that cathepsin X and cathepsin B operate in partially overlapping pathways where loss of one triggers upregulation of the other, yet each retains unique substrate specificities that cannot be fully replaced.

Compensatory response
Reported
CTSB inhibition increased CTSX activity; dual inhibition impaired migration & spheroid growth
Compensatory network context
Breast cancer mouse model studies
Cancer resistance mechanisms Combination therapy PyMT breast cancer model

Cathepsin X (CAS 116155-77-2) Procurement-Guided Application Scenarios Based on Quantitative Differentiation Evidence


Selective Inhibitor Screening and Lead Optimization Programs Requiring Cathepsin X-Specific Readouts

Investigators developing triazole-benzodioxine-based inhibitors or structurally related scaffolds must use authentic cathepsin X to validate target engagement and selectivity. Compound 22 exhibits a Ki of 2.45 ± 0.05 μM against cathepsin X with >100-fold selectivity over cathepsin B [1]. Counter-screening against cathepsin B is essential due to the 34,000-fold differential sensitivity to CA074 [2]. Procuring cathepsin X from a reliable source ensures that lead optimization campaigns are driven by genuine target engagement data rather than off-target activity. SAR studies have identified the ketomethylenethio linker as crucial for cathepsin X inhibition, with IC50 values ranging from 7.1 μM to 13.6 μM for optimized analogs [3].

Functional Dissection of C-Terminal Single-Residue Proteolytic Processing in Cell Signaling Pathways

Cathepsin X is uniquely suited for studies of C-terminal mono- and dipeptidyl processing events due to its exclusive carboxypeptidase activity, which contrasts with the endopeptidase function of cathepsins L, S, K, V, and F [1]. Recombinant cathepsin X cleaves FRET peptides exclusively as a carboxymonopeptidase, enabling precise mapping of P1 and P1′ subsite preferences without confounding endoproteolytic activity [2]. This specificity is essential for investigating cathepsin X-mediated regulation of β2 integrin receptor LFA-1 activity, tumor cell migration, and neurite outgrowth [3]. Procurement of cathepsin X rather than a generic cathepsin is mandatory for these mechanistic studies.

Biomarker Validation Studies in Glioblastoma and Colorectal Cancer Requiring Cathepsin X-Specific Detection Reagents

High cathepsin X mRNA expression correlates with poor survival in glioblastoma, whereas cathepsin K expression does not [1]. In colorectal cancer, serum cathepsin X levels are associated with overall survival in patients with stage I-III resectable disease who do not receive chemotherapy (multivariate HR = 3.13, 95% CI: 1.37-7.18, p = 0.003) [2]. These prognostic associations necessitate cathepsin X-specific antibodies and ELISA kits for biomarker studies; cross-reactive reagents detecting cathepsin K or other family members will yield false correlations. Additionally, cathepsin X protein is localized to CD133-positive glioblastoma stem cell niches, requiring precise spatial detection tools [1].

Combination Therapy Development Targeting Compensatory Cathepsin Networks in Cancer

Cathepsin B inhibition triggers compensatory upregulation of cathepsin X activity and protein levels, while dual cathepsin B/X inhibition produces synergistic impairment of tumor cell migration and spheroid growth [1]. This functional compensation network necessitates procurement of both cathepsin X and cathepsin B for combination inhibitor screening and in vivo efficacy studies in breast cancer models (FVB/PyMT and MMTV-PyMT). Selective cathepsin X inhibitors (e.g., Z9) also reduce viability of patient-derived glioblastoma cells and impair prostate cancer cell migration [2][3]. These applications require authentic cathepsin X protein for target engagement assays and selectivity profiling.

Application
Selection Property
Validation Focus
Selective inhibitor screening
Target selectivity profile
Counter-screening against cathepsin B; differential inhibition assays
C‑terminal proteolytic processing
Exclusive carboxypeptidase activity
Substrate cleavage pattern analysis via FRET peptides
Prognostic biomarker context
Disease-model association specificity
CTSX‑specific detection in glioblastoma and CRC research cohorts
Compensatory network studies
Functional compensation response
Dual inhibition synergy in tumor migration and spheroid models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for cathepsin X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.